An In-Depth Technical Guide to the Crystal Structure and Hydrogen Bonding of 1,10-Phenanthrolin-4-amine
An In-Depth Technical Guide to the Crystal Structure and Hydrogen Bonding of 1,10-Phenanthrolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10-Phenanthroline and its derivatives are a cornerstone in coordination chemistry and have garnered significant interest in drug development due to their DNA intercalating properties and ability to form stable complexes with various metal ions. This guide provides a comprehensive technical overview of a key derivative, 1,10-phenanthrolin-4-amine, focusing on its solid-state architecture. A detailed exploration of its crystal structure and the intricate network of hydrogen bonds that govern its molecular packing is presented. This document further outlines the synthesis and characterization of this compound and discusses the implications of its structural features for applications in medicinal chemistry and materials science.
Introduction: The Significance of 1,10-Phenanthrolin-4-amine
1,10-Phenanthroline (phen) is a rigid, planar heterocyclic organic compound that serves as a versatile bidentate ligand, forming strong complexes with a multitude of metal ions[1]. Its unique electronic properties and planar structure make it a valuable scaffold in various scientific domains, including catalysis, luminescent sensors, and, notably, drug design[2][3]. The introduction of an amine group at the 4-position of the phenanthroline core, yielding 1,10-phenanthrolin-4-amine, significantly modifies its electronic and steric properties. This functionalization introduces a hydrogen bond donor and acceptor site, enhancing its ability to participate in specific intermolecular interactions, a critical aspect for molecular recognition in biological systems and the design of novel supramolecular architectures.
The amino-substituted phenanthrolines are of particular interest in drug development. The amino group can modulate the compound's solubility, basicity, and, most importantly, its interaction with biological macromolecules such as DNA and proteins[4]. Understanding the precise three-dimensional arrangement of atoms in the solid state and the nature of the non-covalent interactions is paramount for predicting and refining these interactions.
Synthesis and Spectroscopic Characterization
The synthesis of 1,10-phenanthrolin-4-amine typically involves a two-step process: the nitration of 1,10-phenanthroline followed by the reduction of the resulting nitro-derivative.
Experimental Protocol: Synthesis of 1,10-Phenanthrolin-4-amine
Step 1: Synthesis of 4-Nitro-1,10-phenanthroline
A common method for the nitration of 1,10-phenanthroline involves the use of a nitrating mixture of sulfuric and nitric acids.
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Materials: 1,10-phenanthroline, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃).
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Procedure:
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In a round-bottom flask, dissolve 1,10-phenanthroline in concentrated sulfuric acid with cooling in an ice bath.
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Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
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Carefully pour the reaction mixture onto crushed ice.
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Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the 4-nitro-1,10-phenanthroline.
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Filter the precipitate, wash with cold water, and dry under vacuum.
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Step 2: Reduction of 4-Nitro-1,10-phenanthroline to 1,10-Phenanthrolin-4-amine
The reduction of the nitro group to an amine can be achieved using various reducing agents, with tin(II) chloride or catalytic hydrogenation being common choices[5][6].
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Materials: 4-Nitro-1,10-phenanthroline, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH).
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Procedure:
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Suspend 4-nitro-1,10-phenanthroline in ethanol in a round-bottom flask.
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Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the crude 1,10-phenanthrolin-4-amine.
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Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain purified crystals[7].
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Diagram of the Synthetic Pathway:
Caption: Synthetic route to 1,10-phenanthrolin-4-amine.
Spectroscopic Characterization
The synthesized 1,10-phenanthrolin-4-amine should be characterized using standard spectroscopic techniques to confirm its identity and purity.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenanthroline core, with shifts influenced by the electron-donating amino group. The protons on the same ring as the amino group will be the most affected.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹), as well as C=C and C=N stretching vibrations of the aromatic rings[2].
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Crystal Structure and Intermolecular Interactions
Molecular Geometry
The 1,10-phenanthroline core is a rigid, planar system. The introduction of the amino group at the 4-position is not expected to significantly distort this planarity. The bond lengths and angles within the phenanthroline skeleton will be largely consistent with those of the parent molecule. The C-N bond length of the amino group will be typical for an aromatic amine.
Hydrogen Bonding Network
The presence of the amino group (-NH₂) and the two nitrogen atoms within the phenanthroline ring system (at positions 1 and 10) makes 1,10-phenanthrolin-4-amine an excellent candidate for forming extensive hydrogen bonding networks. These interactions are crucial in dictating the packing of the molecules in the crystal lattice.
Based on the analysis of similar structures, several types of hydrogen bonds are anticipated:
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Intermolecular N-H···N bonds: The hydrogen atoms of the amino group can act as donors to the nitrogen atoms of the phenanthroline rings of neighboring molecules. This is a common and strong interaction in amino-substituted nitrogen heterocycles[8].
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Intermolecular N-H···N(amine) bonds: It is also possible for the amino group of one molecule to act as a hydrogen bond donor to the nitrogen of the amino group of an adjacent molecule.
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π-π Stacking: The planar aromatic rings of the phenanthroline core are expected to engage in π-π stacking interactions, further stabilizing the crystal structure.
Diagram of the Potential Hydrogen Bonding Network:
Caption: Predicted hydrogen bonding in 1,10-phenanthrolin-4-amine.
Experimental Protocol: Single-Crystal X-ray Diffraction
To obtain definitive structural data, single crystals of 1,10-phenanthrolin-4-amine are required.
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Crystal Growth:
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Dissolve the purified 1,10-phenanthrolin-4-amine in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or a mixture with water) to create a saturated or near-saturated solution.
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Employ slow evaporation of the solvent at room temperature in a dust-free environment.
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Alternatively, vapor diffusion or slow cooling techniques can be used to promote the growth of high-quality single crystals suitable for X-ray diffraction[10].
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Data Collection and Structure Refinement:
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Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer[11].
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Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
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Process the collected data (integration and scaling) and solve the crystal structure using direct methods or Patterson methods.
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Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters[8].
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The resulting crystallographic information file (CIF) would provide the definitive data for the tables below.
Tabulated Crystallographic Data (Predicted)
The following table presents predicted crystallographic data for 1,10-phenanthrolin-4-amine based on known structures of similar compounds.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-100 (for monoclinic) |
| Volume (ų) | 1500-2500 |
| Z | 4 or 8 |
Tabulated Hydrogen Bond Parameters (Predicted)
This table outlines the expected hydrogen bond geometries.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N(amine)-H···N(ring) | ~0.86 | ~2.2 | ~3.0 | ~160 |
| N(amine)-H···N(amine) | ~0.86 | ~2.3 | ~3.1 | ~150 |
Implications for Drug Development and Materials Science
The structural insights gained from the crystallographic analysis of 1,10-phenanthrolin-4-amine are of significant value to drug development professionals and materials scientists.
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Rational Drug Design: A precise understanding of the molecule's three-dimensional shape and its hydrogen bonding capabilities allows for the rational design of more potent and selective therapeutic agents. For instance, the orientation of the amino group and its ability to form specific hydrogen bonds can be exploited to enhance the binding affinity and specificity of the compound to its biological target, such as a specific DNA sequence or an enzyme active site[4].
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Supramolecular Chemistry and Crystal Engineering: The predictable hydrogen bonding patterns of 1,10-phenanthrolin-4-amine make it a valuable building block in crystal engineering. By co-crystallizing it with other molecules, it is possible to construct novel supramolecular assemblies with desired architectures and properties, such as porous materials for gas storage or materials with specific optical or electronic properties.
Conclusion
1,10-Phenanthrolin-4-amine is a molecule of considerable interest due to its potential applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its synthesis, characterization, and, most importantly, a detailed analysis of its expected crystal structure and hydrogen bonding network. While definitive crystallographic data is yet to be publicly reported, the principles outlined here, based on the extensive knowledge of related compounds, provide a robust framework for understanding and predicting its solid-state behavior. The ability of the amino group to direct intermolecular interactions through strong hydrogen bonds is a key feature that can be harnessed for the rational design of new drugs and functional materials. Further experimental work to determine the precise crystal structure of 1,10-phenanthrolin-4-amine will undoubtedly provide deeper insights and accelerate its application in these exciting fields.
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